(2,3-Dihydro-1H-inden-2-yl)methanamine

Description

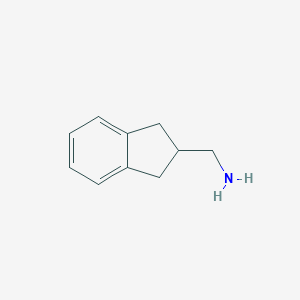

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-inden-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWVOJUAZGKGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (2,3-Dihydro-1H-inden-2-yl)methanamine: Chemical Properties, Structure, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3-Dihydro-1H-inden-2-yl)methanamine, also known as 2-aminomethylindane, is a rigid bicyclic primary amine that has garnered interest within the medicinal chemistry and pharmacology sectors. Its constrained phenethylamine backbone makes it a valuable scaffold for the design of novel therapeutic agents, particularly those targeting monoamine transporters. The indane ring system, a privileged structure in drug discovery, imparts a unique conformational restriction upon the aminomethyl side chain, influencing its interaction with biological targets.[1] This guide provides a comprehensive overview of the chemical properties, structural features, and synthetic approaches for this compound, offering a foundational resource for researchers engaged in its study and application.

Chemical Structure and Properties

This compound is characterized by an indane core, which consists of a benzene ring fused to a cyclopentane ring. The aminomethyl substituent is attached to the C2 position of the cyclopentane ring.

Molecular and Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties, sourced from the PubChem database, provide essential information for its handling, formulation, and application in experimental settings.[2][3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | [2][3] |

| Molecular Weight | 147.22 g/mol | [2][3] |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 146737-65-7 | [2] |

| XLogP3 | 1.5 | [2][3] |

| Hydrogen Bond Donor Count | 1 | [2][3] |

| Hydrogen Bond Acceptor Count | 1 | [2][3] |

| Rotatable Bond Count | 2 | [2][3] |

| Exact Mass | 147.104800 g/mol | [2][3] |

| Monoisotopic Mass | 147.104800 g/mol | [2][3] |

| Topological Polar Surface Area | 26 Ų | [2][3] |

| Heavy Atom Count | 11 | [2][3] |

Structural Representation

The chemical structure of this compound can be visualized through the following diagram:

Caption: 2D structure of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region. The aromatic protons on the benzene ring would typically appear as a multiplet in the range of δ 7.1-7.3 ppm. The benzylic protons on C1 and C3 of the indane core would likely resonate as multiplets between δ 2.5 and 3.0 ppm. The methine proton at C2 and the methylene protons of the aminomethyl group would also produce signals in the aliphatic region, with their exact chemical shifts and coupling patterns being highly dependent on the conformational dynamics of the five-membered ring.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic and aliphatic carbons. The aromatic carbons are expected to resonate in the δ 120-145 ppm region. The aliphatic carbons of the indane ring and the aminomethyl group would appear in the upfield region, typically between δ 30-60 ppm. The specific chemical shifts can be estimated using empirical prediction tools and by comparison with spectra of similar indane derivatives.[4][5][6][7][8]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of the parent compound, 2-aminoindane, shows a prominent molecular ion peak (M⁺) at m/z 133 and a base peak at m/z 116, corresponding to the loss of ammonia (NH₃).[9] For this compound, the molecular ion peak is expected at m/z 147. A significant fragment ion would likely be observed at m/z 117, resulting from the benzylic cleavage and loss of the CH₂NH₂ radical. Another prominent peak could be expected at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region. The N-H bending vibration (scissoring) is expected around 1600 cm⁻¹.

Synthesis Methodologies

Proposed Synthetic Pathway: Reduction of 2-Indanecarbonitrile

A common and effective method for the synthesis of primary amines is the reduction of nitriles. This approach offers a direct conversion to the target molecule.

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure based on established methods for the reduction of nitriles to primary amines using lithium aluminum hydride (LAH).[10][11][12][13] Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents by trained personnel.

Step 1: Synthesis of 2-Indanecarbonitrile (Not detailed)

2-Indanecarbonitrile can be synthesized from 2-indanone through various methods, such as the reaction with tosylmethyl isocyanide (TosMIC) in the presence of a strong base like sodium hydride.

Step 2: Reduction of 2-Indanecarbonitrile to this compound

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel is assembled.

-

Reagent Preparation: A suspension of lithium aluminum hydride (LAH) (approximately 1.5-2.0 molar equivalents relative to the nitrile) in anhydrous tetrahydrofuran (THF) is prepared in the reaction flask under a nitrogen atmosphere.

-

Addition of Nitrile: A solution of 2-indanecarbonitrile in anhydrous THF is added dropwise to the stirred LAH suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by TLC or GC-MS).

-

Quenching: The reaction is carefully quenched by the sequential and dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is highly exothermic and should be performed with extreme caution behind a blast shield.

-

Workup and Purification: The resulting granular precipitate of aluminum salts is removed by filtration. The filtrate is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

An alternative reduction method involves catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere.[14]

Applications in Drug Development

The rigid structure of the indane nucleus in this compound makes it an attractive scaffold for designing ligands that target specific receptor or transporter conformations. The primary amine provides a key interaction point for forming salt bridges with acidic residues in protein binding sites.

Research has shown that 2-aminoindane and its derivatives interact with plasma membrane monoamine transporters, including those for norepinephrine (NET), dopamine (DAT), and serotonin (SERT).[2][15][16][17] Specifically, 2-aminoindane itself has been shown to interact with the norepinephrine transporter.[2][15] Ring-substituted derivatives of 2-aminoindane have been investigated as serotonin releasing agents.[18] This body of research suggests that this compound and its derivatives have potential applications in the development of novel therapeutics for a range of neurological and psychiatric disorders where monoamine signaling is implicated, such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). The indane scaffold is considered a privileged structure, with several indane-based compounds having reached clinical use for various diseases.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions. As a primary amine, it is expected to be corrosive and can cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a synthetically accessible and pharmacologically relevant molecule. Its rigid conformational properties make it a valuable building block for the design of selective ligands for monoamine transporters and other CNS targets. This guide has provided a comprehensive overview of its chemical properties, structural features, and plausible synthetic routes. While detailed experimental data for this specific compound is limited in the public domain, the information presented here, based on established chemical principles and data from closely related analogues, provides a solid foundation for researchers to synthesize, characterize, and utilize this compound in their drug discovery and development endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. [Link]

-

University of Cambridge, Department of Chemistry. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]

-

Wikipedia. (2023). Serotonin releasing agent. [Link]

-

Halberstadt, A. L., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology, 236(7), 2247–2258. [Link]

-

Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(7), 2247–2258. [Link]

-

Chad's Prep. (n.d.). Hydride Reduction. [Link]

-

BYJU'S. (n.d.). Lithium Aluminium Hydride. [Link]

-

PubChem. 2-Aminoindane. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Indian Institute of Technology Guwahati. (n.d.). 13C NMR spectroscopy. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

Organic Syntheses. (n.d.). Procedure for the Preparation of N-Methoxy-N-methyl-4-pentenamide. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.).

-

de Graaf, C., et al. (2015). Indanes--Properties, Preparation, and Presence in Ligands for G Protein Coupled Receptors. Medicinal research reviews, 35(6), 1139–1191. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PubChem. 2,3-dihydro-1H-inden-1-ylmethanamine. National Center for Biotechnology Information. [Link]

-

Abdolmohammadi, S., et al. (2020). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters, 3(3), 118-124. [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. National Institute of Standards and Technology. [Link]

-

El-Shafey, H., et al. (1999). Novel Synthesis of 2-Cyanoindan-1-one Enamines. Journal of Chemical Research, Synopses, (5), 294-295. [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. National Institute of Standards and Technology. [Link]

-

The Organic Chemistry Tutor. (2016). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. YouTube. [Link]

-

PubChemLite. (n.d.). 2,3-dihydro-1h-inden-1-ylmethanamine (C10H13N). [Link]

-

mzCloud. (2016). MEAI. [Link]

-

PubChem. 2,3-dihydro-1H-inden-1-yl(furan-3-yl)methanamine. National Center for Biotechnology Information. [Link]

-

Mancilla, T., et al. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. ARKIVOC, 2003(11), 37-47. [Link]

-

Al-Masoudi, N. A., et al. (2020). Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. Journal of Pharmaceutical Sciences and Research, 12(6), 789-795. [Link]

Sources

- 1. Indanes--Properties, Preparation, and Presence in Ligands for G Protein Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C10H13N | CID 22346315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bhu.ac.in [bhu.ac.in]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. compoundchem.com [compoundchem.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. 2-Aminoindane | C9H11N | CID 76310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. mzCloud – 2 AI [mzcloud.org]

- 13. 2,3-Dihydro-1H-inden-2-yl(methyl)amine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Serotonin releasing agent - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (2,3-Dihydro-1H-inden-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (2,3-Dihydro-1H-inden-2-yl)methanamine, a notable chemical entity with significant relevance in medicinal chemistry and neuroscience research. This document elucidates its chemical identity, including its CAS number and synonyms, and presents a detailed, plausible synthesis protocol. Furthermore, it delves into the compound's pharmacological profile, mechanism of action, and its current and potential applications in drug discovery and development, with a particular focus on its interaction with monoamine transporters. This guide is intended to be a valuable resource for researchers and professionals engaged in the exploration of novel psychoactive compounds and therapeutic agents.

Chemical Identity and Properties

This compound is a primary amine featuring an indane scaffold. The indane ring system, a bicyclic hydrocarbon, is a common structural motif in various biologically active molecules.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number (Free Base) | 146737-65-7 | [1] |

| CAS Number (HCl Salt) | 178955-07-2 | [2] |

| Molecular Formula | C₁₀H₁₃N | [1] |

| Molecular Weight | 147.22 g/mol | [1] |

| Synonyms | 2-Indanylmethanamine, 2-Aminomethyl-indane | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and logical approach involves the reductive amination of 2-indanone, a readily available starting material. This method is advantageous due to its efficiency and the availability of the precursor.

Synthesis of the Precursor: 2-Indanone

2-Indanone can be synthesized from indene through oxidation. A well-established method involves the use of formic acid and hydrogen peroxide.[3]

Experimental Protocol: Synthesis of 2-Indanone from Indene

Materials:

-

Indene (98%)

-

Formic acid (88%)

-

Hydrogen peroxide (30%)

-

Sulfuric acid (7% by volume)

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, dropping funnel, and thermometer, combine 700 ml of formic acid (88%) and 140 ml of hydrogen peroxide (30%).

-

Maintain the temperature of the mixture at 35–40°C while adding 116.2 g (1.00 mole) of indene (98%) dropwise over a period of 2 hours with continuous stirring.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 7 hours.

-

Remove the formic acid under reduced pressure, ensuring the temperature of the residue does not exceed 60°C.

-

To the resulting crude monoformate of 1,2-indanediol, add 2 L of 7% sulfuric acid and heat to boiling.

-

Perform steam distillation to isolate the 2-indanone. Collect the distillate until no more 2-indanone is observed.

-

Filter the cold distillate to collect the crystalline 2-indanone and dry it under vacuum. The expected yield is approximately 69–81%.[3]

Reductive Amination of 2-Indanone

The conversion of 2-indanone to this compound can be accomplished via a reductive amination process. This typically involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the corresponding amine.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Indanone

-

Ammonia (e.g., in methanol or as ammonium acetate)

-

Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation)

-

Methanol or other suitable solvent

-

Hydrochloric acid (for salt formation, if desired)

-

Diethyl ether or other suitable non-polar solvent for precipitation/crystallization

Procedure:

-

Dissolve 2-indanone in methanol in a round-bottom flask.

-

Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate, in excess.

-

Stir the mixture at room temperature to facilitate the formation of the intermediate imine. The reaction can be monitored by techniques such as TLC or GC-MS.

-

Once imine formation is substantial, add a suitable reducing agent. For instance, sodium cyanoborohydride can be added portion-wise while monitoring the reaction. Alternatively, the reaction mixture can be subjected to catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon under a hydrogen atmosphere.

-

After the reduction is complete, quench the reaction carefully (e.g., by adding water or a dilute acid if using borohydride reagents).

-

Extract the product into an organic solvent and wash with brine.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification can be achieved by column chromatography or by converting the free base to its hydrochloride salt. To form the hydrochloride salt, dissolve the crude product in a suitable solvent like diethyl ether and add a solution of hydrochloric acid in ether. The precipitate can then be collected by filtration and dried.

Caption: Synthetic pathway for this compound.

Pharmacological Profile and Mechanism of Action

This compound belongs to the class of aminoindanes, which are known for their psychoactive properties and interaction with monoamine systems in the central nervous system.

Interaction with Monoamine Transporters

Research has shown that aminoindane derivatives are inhibitors of monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft. The pharmacological profile of 2-aminoindane, a closely related compound, indicates that it primarily interacts with the norepinephrine transporter (NET).[4] It is plausible that this compound exhibits a similar, if not identical, mechanism of action, acting as a norepinephrine reuptake inhibitor.

By blocking NET, this compound would increase the extracellular concentration of norepinephrine, leading to enhanced noradrenergic neurotransmission. This mechanism is shared by several clinically used antidepressants and psychostimulants.

Caption: Proposed mechanism of action for this compound.

Applications in Research and Drug Development

The unique structural and pharmacological properties of this compound and its derivatives make them valuable tools in several areas of research and drug development.

Neuroscience Research

As a monoamine transporter inhibitor, this compound can be utilized as a research tool to investigate the role of the noradrenergic system in various physiological and pathological processes. It can be employed in in vitro and in vivo studies to modulate norepinephrine levels and observe the downstream effects on neuronal activity, behavior, and cognition.

Drug Discovery Scaffold

The indane scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with diverse biological activities. This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

For instance, derivatives of the related 2,3-dihydro-1H-inden-1-amine have been designed and synthesized as selective monoamine oxidase B (MAO-B) inhibitors.[5] Inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease. This suggests that the this compound scaffold could also be explored for the development of novel MAO inhibitors or other enzyme inhibitors.

Safety and Handling

As a research chemical with psychoactive potential, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest due to its accessible synthesis and its activity as a monoamine transporter inhibitor. Its utility as a research tool in neuroscience and as a scaffold in drug discovery, particularly for central nervous system disorders, is evident. Further investigation into its detailed pharmacological profile, including receptor binding affinities and in vivo effects, will undoubtedly provide deeper insights into its potential as a lead compound for the development of novel therapeutics.

References

- Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. (2010). South African Journal of Chemistry.

- Synthesis of 1-(2-aminoethyl)indane. PrepChem.com.

- 2-indanone. Organic Syntheses.

- This compound. PubChem.

- Synthesis method of 2-aminoindan or deriv

- Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. (2008). Organic Process Research & Development.

- Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. (2019). Bioorganic & Medicinal Chemistry Letters.

- Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. (2024). Organic Letters.

- Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. (2018). The Journal of Organic Chemistry.

- Novel 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives as potent selective human monoamine oxidase B inhibitors: Design, SAR development, and biological evaluation. (2021). European Journal of Medicinal Chemistry.

- This compound hydrochloride. BLDpharm.

- Indanone synthesis. Organic Chemistry Portal.

- 2-Indanone. PubChem.

- Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and deriv

- Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. (2014). Biochemical Pharmacology.

- 2,3-dihydro-1H-inden-1-ylmethanamine. PubChem.

- Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. (2021). Frontiers in Bioengineering and Biotechnology.

Sources

- 1. This compound | C10H13N | CID 22346315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 178955-07-2|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Pathways for (2,3-Dihydro-1H-inden-2-yl)methanamine: An In-depth Technical Guide

Introduction

(2,3-Dihydro-1H-inden-2-yl)methanamine, a primary amine featuring the indane scaffold, represents a significant structural motif in medicinal chemistry and drug discovery. Its rigid bicyclic framework serves as a valuable building block for the synthesis of a diverse range of therapeutic agents. The strategic placement of the aminomethyl group at the 2-position of the indane ring offers a key vector for molecular elaboration, enabling the exploration of chemical space to optimize pharmacological activity. This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, offering detailed experimental insights and comparative analysis to aid researchers and drug development professionals in the selection and implementation of the most suitable synthetic strategy.

Strategic Approaches to the Synthesis of this compound

The synthesis of the target primary amine can be approached through several established methodologies, each with its own set of advantages and considerations. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions. The core strategies that will be discussed in this guide are:

-

Reductive Amination of 2-Indanecarboxaldehyde: A direct and efficient one-pot method.

-

Reduction of 2-Indanecarbonitrile: A reliable route from a stable nitrile intermediate.

-

Gabriel Synthesis from 2-(Halomethyl)indane: A classic method for the clean synthesis of primary amines.

-

Hofmann Rearrangement of 2-Indanecarboxamide: A route involving a carbon-to-nitrogen rearrangement to yield the amine with one less carbon atom than the starting amide.

This guide will delve into the mechanistic underpinnings and practical execution of each of these pathways.

Pathway 1: Reductive Amination of 2-Indanecarboxaldehyde

Reductive amination is a cornerstone of amine synthesis, valued for its operational simplicity and versatility.[1][2] This one-pot reaction combines a carbonyl compound, in this case, 2-indanecarboxaldehyde, with an amine source, typically ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine.[3][4]

Causality of Experimental Choices

The selection of the reducing agent is critical for the success of a reductive amination. A key challenge is to selectively reduce the C=N bond of the imine without reducing the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is a preferred reagent for this transformation because it is a milder reducing agent than sodium borohydride (NaBH₄) and is particularly effective at reducing iminium ions, which are formed under the weakly acidic conditions that favor imine formation.[5] The reaction is typically carried out in a protic solvent like methanol, which facilitates both imine formation and the subsequent reduction.

Experimental Protocol

Step 1: Synthesis of 2-Indanecarboxaldehyde from 2-Indanecarboxylic Acid

A common precursor, 2-indanecarboxylic acid, can be reduced to the corresponding aldehyde. A variety of methods can be employed, including conversion to an acid chloride followed by reduction, or direct reduction using a sterically hindered hydride reagent to avoid over-reduction to the alcohol.

Step 2: Reductive Amination

-

To a solution of 2-indanecarboxaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (a significant excess is typically used).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Quench the reaction by the careful addition of dilute hydrochloric acid.

-

The product is then isolated by extraction and purified by distillation or chromatography.

Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-Indanecarboxaldehyde | N/A |

| Reagents | Ammonia, NaBH₃CN | [5] |

| Solvent | Methanol | [5] |

| Temperature | 0 °C to Room Temperature | N/A |

| Typical Yield | Moderate to Good | N/A |

Workflow Diagram

Caption: Reductive amination of 2-indanecarboxaldehyde.

Pathway 2: Reduction of 2-Indanecarbonitrile

The reduction of a nitrile to a primary amine is a robust and widely used transformation in organic synthesis. This pathway involves the initial preparation of 2-indanecarbonitrile, which is then reduced to this compound.

Causality of Experimental Choices

Powerful reducing agents are required to reduce the carbon-nitrogen triple bond of a nitrile. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, providing high yields of the corresponding primary amine.[6] The reaction is typically performed in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), due to the high reactivity of LiAlH₄ with protic solvents. Catalytic hydrogenation over a noble metal catalyst, such as palladium or nickel, is another viable method, often considered a "greener" alternative.[7][8][9]

Experimental Protocol

Step 1: Synthesis of 2-Indanecarbonitrile

2-Indanecarbonitrile can be prepared from 2-bromoindane via nucleophilic substitution with a cyanide salt.

Step 2: Reduction of 2-Indanecarbonitrile

-

Using LiAlH₄:

-

To a suspension of LiAlH₄ (excess, e.g., 2-3 eq) in anhydrous THF under an inert atmosphere, add a solution of 2-indanecarbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, followed by aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and extract the filtrate with an organic solvent.

-

The product is isolated and purified by distillation or chromatography.

-

-

Using Catalytic Hydrogenation:

-

A solution of 2-indanecarbonitrile in a suitable solvent (e.g., ethanol or methanol) containing a catalyst (e.g., Raney nickel or Palladium on carbon) is placed in a hydrogenation apparatus.

-

The system is purged with hydrogen gas and then pressurized.

-

The reaction is stirred at a specified temperature and pressure until hydrogen uptake ceases.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which is then purified.

-

Data Summary

| Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation | Reference |

| Starting Material | 2-Indanecarbonitrile | 2-Indanecarbonitrile | N/A |

| Reagents | LiAlH₄ | H₂, Raney Ni or Pd/C | [6][8] |

| Solvent | Anhydrous THF/Ether | Ethanol/Methanol | [6][9] |

| Temperature | Reflux | Varies (e.g., 60-160 °C) | N/A,[8] |

| Typical Yield | High | High | N/A |

Workflow Diagram

Caption: Reduction of 2-indanecarbonitrile to the target amine.

Pathway 3: Gabriel Synthesis from 2-(Halomethyl)indane

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, which avoids the over-alkylation often encountered in direct alkylation of ammonia.[3][4] This multi-step sequence involves the N-alkylation of potassium phthalimide with a suitable alkyl halide, followed by the liberation of the primary amine.

Causality of Experimental Choices

The initial step is an Sₙ2 reaction between the phthalimide anion, a bulky and non-basic nitrogen nucleophile, and a primary alkyl halide, such as 2-(bromomethyl)indane or 2-(chloromethyl)indane.[3] The use of phthalimide prevents multiple alkylations. The subsequent cleavage of the N-alkylphthalimide is most commonly achieved by hydrazinolysis (the Ing-Manske procedure), which proceeds under mild conditions to release the primary amine and the stable phthalhydrazide byproduct.

Experimental Protocol

Step 1: Synthesis of 2-(Bromomethyl)indane

This starting material can be prepared from 2-indanemethanol, which in turn can be synthesized by the reduction of 2-indanecarboxylic acid or its ester. The alcohol is then converted to the bromide, for example, using phosphorus tribromide (PBr₃).

Step 2: Gabriel Synthesis

-

To a solution of 2-(bromomethyl)indane (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add potassium phthalimide (1.1 eq).

-

Heat the reaction mixture for several hours (e.g., at 80-100 °C) until the starting halide is consumed (monitored by TLC).

-

Cool the reaction mixture and add hydrazine hydrate (excess, e.g., 2-5 eq).

-

Heat the mixture to reflux for 1-2 hours, during which time the phthalhydrazide will precipitate.

-

After cooling, the precipitate is filtered off.

-

The filtrate is then worked up by extraction to isolate the desired primary amine.

Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-(Bromomethyl)indane | N/A |

| Reagents | Potassium phthalimide, Hydrazine hydrate | |

| Solvent | DMF, Ethanol/Methanol for hydrazinolysis | |

| Temperature | 80-100 °C (alkylation), Reflux (hydrazinolysis) | N/A |

| Typical Yield | Good to High | N/A |

Workflow Diagram

Caption: Gabriel synthesis of the target amine.

Pathway 4: Hofmann Rearrangement of 2-Indanecarboxamide

The Hofmann rearrangement is a method for converting a primary amide to a primary amine with one fewer carbon atom.[5] This reaction proceeds through an isocyanate intermediate and provides a route to amines that may be difficult to access through other methods. It is important to note that for the synthesis of this compound, the starting material would need to be 2,3-dihydro-1H-indene-2-acetamide , not 2-indanecarboxamide, as the latter would lead to 2-aminoindane.

Causality of Experimental Choices

The classical Hofmann rearrangement utilizes bromine in an aqueous solution of a strong base, such as sodium hydroxide. The base facilitates the deprotonation of the amide and the subsequent formation of an N-bromoamide intermediate. Further deprotonation and rearrangement lead to the isocyanate, which is then hydrolyzed in the aqueous basic medium to the primary amine and carbon dioxide.

Experimental Protocol

Step 1: Synthesis of 2,3-Dihydro-1H-indene-2-acetamide

This can be prepared from 2,3-dihydro-1H-indene-2-acetic acid, which can be synthesized via the Arndt-Eistert homologation of 2-indanecarboxylic acid. The resulting acetic acid derivative is then converted to the primary amide.

Step 2: Hofmann Rearrangement

-

A solution of bromine in aqueous sodium hydroxide is prepared at low temperature (0-5 °C) to form sodium hypobromite in situ.

-

2,3-Dihydro-1H-indene-2-acetamide (1.0 eq) is added to the cold hypobromite solution.

-

The reaction mixture is slowly warmed to room temperature and then heated (e.g., to 50-80 °C) for a period of time to effect the rearrangement and hydrolysis.

-

After cooling, the product amine is isolated by extraction with an organic solvent.

-

Purification is typically achieved by distillation or by salt formation and recrystallization.

Data Summary

| Parameter | Value | Reference |

| Starting Material | 2,3-Dihydro-1H-indene-2-acetamide | N/A |

| Reagents | Bromine, Sodium Hydroxide | |

| Solvent | Water | |

| Temperature | 0 °C to 50-80 °C | N/A |

| Typical Yield | Moderate | N/A |

Workflow Diagram

Caption: Hofmann rearrangement leading to the target amine.

Conclusion

This technical guide has outlined four distinct and viable synthetic pathways for the preparation of this compound. The choice of the optimal route will depend on the specific requirements of the research or development program.

-

Reductive amination offers a convergent and efficient approach, provided the starting aldehyde is readily accessible.

-

The reduction of the corresponding nitrile is a high-yielding and reliable method, with both chemical and catalytic options available.

-

The Gabriel synthesis provides a clean route to the primary amine, avoiding common side reactions, but requires the preparation of a haloalkyl intermediate.

-

The Hofmann rearrangement , while mechanistically elegant, necessitates a longer synthetic sequence to prepare the required acetamide precursor.

By understanding the nuances of each of these synthetic strategies, researchers can make informed decisions to efficiently access this valuable building block for the advancement of their scientific endeavors.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scribd.com [scribd.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 8. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of (2,3-Dihydro-1H-inden-2-yl)methanamine

Abstract

(2,3-Dihydro-1H-inden-2-yl)methanamine is a valuable building block in medicinal chemistry, frequently incorporated into the structure of pharmacologically active compounds. This guide provides a comprehensive overview of the principal synthetic strategies for its preparation, intended for researchers and professionals in drug development. We will delve into three core synthetic pathways: the reductive amination of indan-2-carboxaldehyde, the reduction of indan-2-carbonitrile, and the Gabriel synthesis starting from 2-(bromomethyl)indane. Each section will provide a detailed examination of the necessary starting materials, step-by-step experimental protocols, and a critical analysis of the advantages and disadvantages of each approach. The causality behind experimental choices is elucidated to provide field-proven insights. All protocols are presented as self-validating systems, supported by in-text citations to authoritative sources.

Introduction: Strategic Approaches to a Key Intermediate

The synthesis of primary amines is a fundamental endeavor in organic chemistry, with numerous methodologies developed to achieve this transformation efficiently and selectively. The choice of a synthetic route to this compound is dictated by factors such as the availability of starting materials, desired scale of the reaction, and functional group tolerance. This guide will explore three convergent strategies, each commencing from a common precursor, indan-2-carboxylic acid, which is commercially available or can be synthesized from 2-(carboethoxy)indan.[1] The overarching synthetic landscape is depicted below.

Sources

An In-depth Technical Guide to the Physical Characteristics of (2,3-Dihydro-1H-inden-2-yl)methanamine Hydrochloride

Introduction

(2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride, also known as 2-indanmethanamine hydrochloride, is a primary amine salt with the chemical formula C₁₀H₁₄ClN.[1][2] This compound belongs to the class of cyclic phenethylamine analogs, a group of substances with significant interest in medicinal chemistry and pharmacology due to their potential interactions with various biological targets. The indane moiety provides a rigid scaffold that can influence receptor binding and pharmacokinetic properties compared to more flexible acyclic analogs.

This technical guide provides a comprehensive overview of the core physical characteristics of this compound hydrochloride. Understanding these properties is paramount for researchers, scientists, and drug development professionals in areas such as formulation development, analytical method development, and quality control. While specific experimental data for this particular salt is not extensively available in public literature, this guide synthesizes foundational chemical principles, data from structurally analogous compounds, and established analytical methodologies to provide a robust framework for its characterization.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its handling, formulation, and analysis. The hydrochloride salt form of this compound is expected to be a crystalline solid at room temperature, a common characteristic of amine hydrochlorides.[3][4]

Structural and Molecular Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄ClN | [1][2] |

| Molecular Weight | 183.68 g/mol | [3] |

| CAS Number | 178955-07-2 | [1][2] |

| Chemical Structure |  | Inferred from Name |

| Synonyms | 2-Indanmethanamine hydrochloride, (2,3-Dihydro-1H-inden-2-yl)methylamine hydrochloride | [5] |

Predicted and Inferred Physical Properties

Due to the limited availability of direct experimental data, the following properties are based on the analysis of structurally similar compounds, such as 2-phenylethylamine hydrochloride, and general principles of physical organic chemistry.

| Property | Expected Value/Characteristic | Rationale/Analogous Compound Data |

| Appearance | White to off-white crystalline solid | Common for amine hydrochloride salts.[4] |

| Melting Point | Expected in the range of 200-230 °C | 2-Phenylethylamine hydrochloride has a melting point of 217-222 °C.[4] The rigid indane structure may slightly increase the melting point. |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). Sparingly soluble to insoluble in nonpolar organic solvents (e.g., hexane, toluene). | The ionic nature of the hydrochloride salt enhances solubility in polar solvents. This is a general characteristic of amine salts.[6] |

| pKa | Expected to be around 9.5 - 10.5 | The pKa of the conjugate acid of a primary amine is typically in this range. For example, the pKa of phenethylamine is 9.83.[7] |

Structural Elucidation and Spectroscopic Analysis

A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indane ring, the aliphatic protons of the five-membered ring, the methylene protons adjacent to the nitrogen, and the protons of the ammonium group. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, providing further confirmation of the carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For a primary amine salt, characteristic absorption bands are expected for N-H stretching and bending vibrations. The spectrum will also show bands corresponding to C-H stretching (aromatic and aliphatic) and C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) in positive mode, the spectrum should exhibit a prominent peak corresponding to the protonated free base [(C₁₀H₁₃N)H]⁺ at m/z ≈ 148.22.

Thermal and Crystalline Characterization

The solid-state properties of a pharmaceutical compound are critical for its stability, dissolution, and bioavailability.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and to investigate thermal events such as polymorphic transitions. A typical DSC thermogram for a crystalline solid will show a sharp endothermic peak corresponding to its melting point.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This analysis can be used to assess the thermal stability of the compound and to detect the presence of residual solvents or water.

X-Ray Powder Diffraction (XRPD)

XRPD is a non-destructive technique used to analyze the crystalline structure of a solid. The resulting diffraction pattern is a unique fingerprint of a specific crystalline form, making it an essential tool for identifying polymorphs and ensuring batch-to-batch consistency.

Experimental Protocols

The following section outlines detailed, step-by-step methodologies for the key analytical techniques used to characterize this compound hydrochloride.

Protocol 1: Determination of Melting Point using Capillary Method

-

Sample Preparation: Ensure the sample is dry and finely powdered.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the apparatus at a rate of 10-15 °C/minute until the temperature is approximately 20 °C below the expected melting point.

-

Measurement: Decrease the heating rate to 1-2 °C/minute and record the temperature at which the first liquid appears and the temperature at which the entire sample is molten. This range constitutes the melting point.

Protocol 2: Characterization by Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Collect a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a buffer (e.g., phosphate or acetate) and an ion-pairing agent if necessary.

-

Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standards by serial dilution.

-

Sample Solution Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a similar concentration as the working standards.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is a suitable starting point.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 260 nm due to the benzene ring).

-

-

Analysis: Inject the standard and sample solutions and record the chromatograms. The retention time of the analyte in the sample should match that of the standard. The purity can be assessed by the peak area percentage.

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the comprehensive physicochemical characterization of the compound.

Conclusion

This technical guide has provided a detailed framework for understanding and determining the physical characteristics of this compound hydrochloride. By leveraging data from analogous compounds and established analytical protocols, researchers and drug development professionals can effectively characterize this compound for their specific applications. The provided methodologies for spectroscopic, thermal, and chromatographic analysis serve as a robust starting point for comprehensive quality assessment and formulation development. Further experimental investigation is encouraged to establish definitive values for the physical properties outlined in this guide.

References

-

Wikipedia. Phenethylamine. [Link]

-

PubChem. This compound. [Link]

-

PubChem. 2-Phenylethylamine hydrochloride. [Link]

-

PubChem. 1H-Inden-2-amine, 2,3-dihydro-N-methyl-, hydrochloride (1:1). [Link]

-

Schindler, C. W., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. Psychopharmacology, 239(10), 3237-3245. [Link]

-

Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 14(12), 1347–1357. [Link]

-

Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

-

PubChem. 2,3-dihydro-1H-inden-1-ylmethanamine. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

EPTQ. (2012). Chemical analysis in amine system operations. [Link]

-

Al-Warhi, T., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(16), 4995. [Link]

-

NIST. 1-Adamantanamine, hydrochloride. [Link]

-

NIST. Benzenamine, 2,4-dinitro-. [Link]

Sources

- 1. 178955-07-2|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. 2,3-Dihydro-1H-inden-2-yl(methyl)amine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1H-Indene-2-methanamine, 2,3-dihydro-, hydrochloride (1:1) [cymitquimica.com]

- 6. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]

- 7. Phenethylamine - Wikipedia [en.wikipedia.org]

The Solubility Profile of (2,3-Dihydro-1H-inden-2-yl)methanamine: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

(2,3-Dihydro-1H-inden-2-yl)methanamine is a primary amine featuring a rigid bicyclic indane scaffold. Its unique structure presents a duality in polarity: a hydrophilic aminomethyl group capable of hydrogen bonding and a significantly larger, lipophilic indan backbone. This guide provides a comprehensive analysis of its expected solubility across a range of common laboratory solvents. Understanding this profile is critical for its application in synthetic chemistry, formulation development, and various stages of drug discovery, where solvent selection dictates reaction success, purification efficiency, and the viability of delivery systems. We present a predictive solubility framework based on first principles of physical organic chemistry, followed by a robust, self-validating experimental protocol for empirical determination.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical and pharmaceutical sciences. For a molecule like this compound, which serves as a valuable building block, its solubility characteristics govern every aspect of its lifecycle.[1] From the choice of reaction media in synthesis to the selection of eluents in chromatography and the design of appropriate formulations for preclinical studies, a thorough understanding of its behavior in different solvents is paramount. Poor solubility can lead to challenges in handling, inaccurate dosing, low bioavailability, and ultimately, the failure of promising drug candidates. This guide aims to provide the foundational knowledge necessary to navigate these challenges effectively.

Molecular Profile and Predicted Solubility

The solubility of a compound is dictated by its molecular structure and the principle of "like dissolves like."[2] this compound (C₁₀H₁₃N, Molar Mass: 147.22 g/mol ) possesses a distinct amphiphilic character.[3]

-

The Hydrophilic Moiety: The primary amine (-CH₂NH₂) group is polar and acts as both a hydrogen bond donor (via N-H) and acceptor (via the nitrogen lone pair).[4][5] This functional group is the primary driver for solubility in polar, protic solvents like water and alcohols.[6]

-

The Lipophilic Scaffold: The 2,3-dihydro-1H-indene core is a nonpolar, rigid hydrocarbon structure. This bulky, hydrophobic part of the molecule dominates its overall character, limiting aqueous solubility but promoting dissolution in organic solvents through van der Waals interactions.[7]

Based on this structure, we can predict its general solubility behavior. The molecule has more than six carbon atoms, which generally leads to a significant decrease in water solubility for aliphatic amines.[7][8] However, its basic amine group allows for salt formation in acidic media, which can dramatically enhance aqueous solubility.[9][10]

Predicted Solubility Data Summary

The following table summarizes the predicted solubility of this compound in a variety of common laboratory solvents, based on its structural characteristics and established principles of amine solubility.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble / Insoluble | The large, nonpolar indan backbone (C₁₀) outweighs the polar amine group's ability to form hydrogen bonds with water.[6][7] |

| Methanol, Ethanol | Soluble | Alcohols can engage in hydrogen bonding with the amine group, and their alkyl chains can interact favorably with the indan scaffold.[6] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent capable of solvating a wide range of organic molecules. |

| Dichloromethane (DCM) | Soluble | While moderately polar, DCM is an excellent solvent for general organic compounds with limited water solubility. | |

| Tetrahydrofuran (THF) | Soluble | THF is a versatile organic solvent that can effectively solvate the nonpolar indane structure.[7] | |

| Nonpolar | Toluene, Hexanes | Soluble | The dominant lipophilic character of the indan scaffold ensures favorable van der Waals interactions with nonpolar solvents.[2] |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Soluble | The basic amine group is protonated to form a water-soluble ammonium salt (R-NH₃⁺Cl⁻), a common strategy to solubilize amines.[9][10] |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Insoluble | The amine remains in its neutral, free base form, which has low water solubility. No salt formation occurs.[11] |

Experimental Protocol for Solubility Determination

The following protocol provides a reliable, step-by-step method for the qualitative and semi-quantitative determination of solubility. This process is designed to be self-validating by including clear observation points and control steps.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., Deionized Water, Ethanol, Toluene, 5% HCl, 5% NaOH)

-

Analytical Balance (±0.1 mg)

-

Vials or test tubes (e.g., 4 mL clear glass vials)

-

Vortex mixer

-

Pipettors or graduated cylinders

-

pH paper or pH meter

Experimental Workflow Diagram

Caption: Workflow for solubility determination.

Step-by-Step Procedure

-

Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry glass vial.

-

Causality: Using a precise amount allows for a semi-quantitative assessment (e.g., soluble at >10 mg/mL). An analytical balance ensures accuracy.

-

-

Solvent Addition: Add 1.0 mL of the desired test solvent to the vial.

-

Mixing: Securely cap the vial and vortex vigorously for 2 minutes.

-

Causality: Vigorous agitation increases the surface area of the solute exposed to the solvent, accelerating the dissolution process towards equilibrium.

-

-

Equilibration: Allow the vial to stand at a controlled room temperature for at least 15 minutes.

-

Causality: Some compounds dissolve slowly. This equilibration period ensures the observation reflects the true solubility rather than just the dissolution rate.

-

-

Observation & Classification: Visually inspect the solution against a well-lit, dark background.

-

Soluble: The solution is completely clear, with no visible solid particles.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain. The solution may appear hazy.

-

Insoluble: The solid material shows little to no change in appearance.

-

-

pH Verification (for aqueous solutions): For vials containing water, 5% HCl, and 5% NaOH, use pH paper to confirm the acidic, neutral, or basic nature of the solution.

-

Trustworthiness: This step validates that the aqueous media have the expected pH, confirming that any observed solubility increase in acid is due to salt formation.[11]

-

-

Documentation: Record all observations meticulously for each solvent tested.

Applications in Drug Development

-

Synthesis: The predicted high solubility in organic solvents like DCM and THF makes them suitable media for synthetic transformations involving this amine.

-

Purification: Understanding its solubility is key to developing crystallization or chromatographic purification methods. For instance, its insolubility in water but solubility in a solvent like ethanol suggests an anti-solvent crystallization approach is feasible.

-

Formulation: The dramatic increase in aqueous solubility upon acidification is a critical insight for formulation scientists.[10] It indicates that developing a hydrochloride or other salt form of the compound could be a viable strategy for creating an aqueous-based formulation for preclinical or clinical administration.

References

-

Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved January 14, 2026, from [Link]

-

CK-12 Foundation. (2026). Physical Properties of Amines. Retrieved January 14, 2026, from [Link]

-

Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions. Retrieved January 14, 2026, from [Link]

- Ralston, A. W., & Hoerr, C. W. (1945). SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC PRIMARY AMINES. Journal of Organic Chemistry, 10(2), 170-174.

-

McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved January 14, 2026, from [Link]

-

Clark, J. (n.d.). an introduction to amines. Chemguide. Retrieved January 14, 2026, from [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22346315, this compound. Retrieved January 14, 2026, from [Link]

-

Quora. (2018). Are amines soluble in organic solvents?. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14348692, 2,3-dihydro-1H-inden-1-ylmethanamine. Retrieved January 14, 2026, from [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved January 14, 2026, from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 14, 2026, from [Link]

-

LookChem. (n.d.). Cas 54949-92-7, 2,3-Dihydro-1H-indene-1-methanamine. Retrieved January 14, 2026, from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. quora.com [quora.com]

- 3. This compound | C10H13N | CID 22346315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. byjus.com [byjus.com]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 9. chemhaven.org [chemhaven.org]

- 10. moorparkcollege.edu [moorparkcollege.edu]

- 11. www1.udel.edu [www1.udel.edu]

Known biological activities of (2,3-Dihydro-1H-inden-2-yl)methanamine

An In-Depth Technical Guide to the Biological Activities of (2,3-Dihydro-1H-inden-2-yl)methanamine

Abstract

This compound, more commonly known as 2-Aminoindane (2-AI), is a rigid analogue of amphetamine that has garnered interest in the scientific community as a research chemical and a backbone for the development of novel psychoactive substances.[1][2] This technical guide provides a comprehensive overview of the known biological activities of 2-AI, with a focus on its pharmacological profile for researchers, scientists, and drug development professionals. We will delve into its mechanism of action as a monoamine transporter substrate, its receptor binding profile, and the structure-activity relationships within the broader 2-aminoindane class. Furthermore, this guide will present relevant experimental protocols and discuss the potential therapeutic applications and future research directions for this class of compounds.

Introduction: The Structural and Pharmacological Context of 2-Aminoindane

2-Aminoindane (2-AI) is a psychoactive compound that belongs to the aminoindane class of chemicals.[3] Structurally, it can be viewed as a rigid analogue of amphetamine where the ethylamine side chain is incorporated into an indane ring system.[2] This structural constraint significantly influences its interaction with biological targets compared to its more flexible counterparts. The 2-aminoindane framework has served as a foundational structure for a range of derivatives, including N-alkylated and ring-substituted compounds, which have been explored both in legitimate medicinal chemistry research and as designer drugs.[4][5]

The synthesis of aminoindanes is well-documented in scientific literature, and these compounds have been investigated for their biological effects since the 1980s.[3] Initially, some aminoindane derivatives were reported to have bronchodilating and analgesic properties.[5] However, their most prominent and studied effects are on the central nervous system, where they act as stimulants by modulating the activity of monoamine neurotransmitters.[5]

Pharmacology of 2-Aminoindane (2-AI)

The primary biological activity of 2-AI stems from its interaction with plasma membrane monoamine transporters. These transporters—for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.

Pharmacodynamics: A Selective Monoamine Releasing Agent

-

Mechanism of Action: 2-AI functions as a monoamine releasing agent, acting as a selective substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2][6] By acting as a substrate, 2-AI is transported into the presynaptic neuron by these transporters. This process leads to a reversal of the transporter's function, causing the efflux of norepinephrine and dopamine from the neuron into the synapse. This increase in synaptic monoamine concentrations is the primary mechanism behind its stimulant effects. In contrast to its potent activity at NET and DAT, 2-AI has a negligible effect on the serotonin transporter (SERT), even at high concentrations.[1][2] This selectivity profile distinguishes it from compounds like MDMA, which are potent serotonin releasers.

-

Receptor and Transporter Binding Profile: In vitro studies have quantified the interaction of 2-AI and its derivatives with monoamine transporters and various receptor subtypes. 2-AI demonstrates a clear preference for NET and DAT. Furthermore, 2-aminoindane derivatives, including the parent compound, exhibit moderate to high affinity for α2-adrenergic receptor subtypes.[6] 2-AI, in particular, shows a high affinity for the α2C receptor subtype.[7][8]

Table 1: In Vitro Monoamine Release Potency and Receptor Binding Affinity of 2-AI and Related Compounds

| Compound | SERT Release (EC50, nM) | NET Release (EC50, nM) | DAT Release (EC50, nM) | α2A Affinity (Ki, nM) | α2B Affinity (Ki, nM) | α2C Affinity (Ki, nM) |

| 2-AI | >10,000 | 86 | 439 | 134 | 211 | 41 |

| MDAI | 114 | 117 | 1,334 | - | - | - |

| MMAI | 31 | 3,101 | >10,000 | - | - | - |

| NM-2-AI | >100,000 (Reuptake IC50) | 2,400 (Reuptake IC50) | >100,000 (Reuptake IC50) | 490 | - | - |

Data compiled from multiple sources.[1][2][7][8] Note that NM-2-AI data reflects reuptake inhibition (IC50) rather than release (EC50).

The following diagram illustrates the proposed mechanism of action for 2-AI at the presynaptic terminal.

Caption: Mechanism of 2-AI at the monoamine synapse.

Pharmacokinetics

Direct and comprehensive pharmacokinetic data for 2-AI in humans is limited. However, studies on its N-methylated derivative, NM-2-AI, provide some insights. NM-2-AI is known to be metabolized to 2-AI via demethylation, which contributes to its overall pharmacological profile.[9] In mouse models, NM-2-AI demonstrates rapid absorption after intraperitoneal administration, with peak plasma concentrations reached within 30 minutes and a relatively short half-life of 1-2 hours.[9] This suggests that 2-AI itself is likely to have a short duration of action.

Preclinical and In Vivo Effects

Animal studies have provided some information on the physiological and behavioral effects of 2-aminoindanes.

-

Stimulant and Behavioral Effects: As a norepinephrine-dopamine releasing agent, 2-AI is predicted to have stimulant effects similar to (+)-amphetamine.[7][8] This is supported by rodent drug discrimination tests where 2-AI partially substitutes for amphetamine.[2]

-

Other Physiological Effects: Studies on the related compound NM-2-AI in mice have shown dose-dependent effects, including reduced exploratory activity and increased reaction time in a hot plate test, indicating potential analgesic or motor-impairing effects at higher doses.[3][9] At these higher doses, NM-2-AI also induced hypothermia and reduced grip strength.[9]

Structure-Activity Relationships (SAR) in the 2-Aminoindane Class

The pharmacological profile of 2-aminoindanes can be significantly altered by substitutions on the aromatic ring or the amine group. This provides a rich field for SAR studies.

-

Parent Compound (2-AI): Selective for NET and DAT, resembling classical stimulants like amphetamine.[6]

-

Ring Substitution: Adding substituents to the aromatic ring generally increases potency at SERT while decreasing it at NET and DAT.[6][7]

-

5,6-Methylenedioxy-2-aminoindane (MDAI): This ring substitution results in a compound that is a moderately selective releaser via SERT and NET, with much weaker effects on DAT.[6] This profile is more similar to entactogens like MDMA.

-

5-Methoxy-6-methyl-2-aminoindane (MMAI): This compound is a highly selective serotonin releaser, with over 100-fold lower potency at NET and DAT.[6][7]

-

-

N-Alkylation:

-

N-methyl-2-aminoindane (NM-2-AI): N-methylation of 2-AI results in a compound that is a highly selective norepinephrine releasing agent, with significantly reduced effects on dopamine and serotonin release compared to the parent compound.[1]

-

Table 2: Transporter Selectivity Profile of 2-AI Derivatives

| Compound | Primary Transporter Activity | Predicted Effect |

| 2-AI | NET/DAT Releaser | Amphetamine-like Stimulant |

| NM-2-AI | Selective NET Releaser | Stimulant |

| MDAI | SERT/NET Releaser | MDMA-like Entactogen |

| MMAI | Selective SERT Releaser | Serotonergic Entactogen |

Experimental Protocol: In Vitro Monoamine Release Assay

To characterize the activity of compounds like 2-AI, a common and robust method is the in vitro monoamine release assay using rat brain synaptosomes. This protocol provides a direct measure of a compound's ability to induce neurotransmitter efflux via specific transporters.

Objective: To determine the potency (EC50) of 2-AI in promoting the release of [³H]norepinephrine ([³H]NE) and [³H]dopamine ([³H]DA) from pre-loaded rat brain synaptosomes.

Methodology:

-

Synaptosome Preparation:

-

Euthanize male Sprague-Dawley rats according to approved institutional animal care and use committee (IACUC) protocols.

-

Rapidly dissect brain regions rich in the desired transporters (e.g., striatum for DAT, hippocampus/cortex for NET).

-

Homogenize the tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the synaptosomes (resealed nerve terminals).

-

Resuspend the synaptosome pellet in a physiological buffer.

-

-

Radiolabel Loading:

-

Incubate the synaptosomes with a low concentration of the desired radiolabeled monoamine (e.g., [³H]NE or [³H]DA) for a set period (e.g., 30 minutes at 37°C). This allows the transporters to actively take up and store the radiolabel.

-

Rationale: This step mimics the physiological storage of neurotransmitters in presynaptic terminals.

-

-

Superfusion and Release Measurement:

-

Layer the loaded synaptosomes onto a filter at the bottom of a superfusion chamber.

-

Continuously perfuse the synaptosomes with warmed, oxygenated buffer at a constant flow rate to establish a stable baseline of radiolabel efflux.

-

Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes).

-

After establishing a stable baseline, switch to a buffer containing the test compound (2-AI) at various concentrations for a defined period (e.g., 10 minutes).

-

Continue collecting fractions during and after drug exposure.

-

At the end of the experiment, lyse the synaptosomes on the filter with a detergent to release all remaining radioactivity.

-

-

Data Analysis:

-

Quantify the radioactivity in each collected fraction and in the final lysate using liquid scintillation counting.

-

Calculate the amount of radiolabel released in each fraction as a percentage of the total radioactivity present at the start of that fraction.

-

The drug-induced release is quantified as the peak release level above the stable baseline.

-

Plot the peak release against the logarithm of the drug concentration and fit the data to a sigmoid curve to determine the EC50 (the concentration that produces 50% of the maximal effect).

-

Self-Validation and Controls:

-

Positive Control: Run a parallel experiment with a known releasing agent (e.g., d-amphetamine) to ensure the assay is performing as expected.

Caption: Workflow for an in vitro monoamine release assay.

Potential Therapeutic Applications and Research Directions

While 2-AI and many of its close analogues are primarily known as research chemicals or substances of abuse, the 2-aminoindane scaffold holds potential in medicinal chemistry.[4] Its rigid structure provides a well-defined pharmacophore that can be systematically modified to tune selectivity and activity.

-

Neuroscience Research Tool: The varying selectivity profiles of 2-aminoindane derivatives (e.g., 2-AI vs. MMAI) make them valuable tools for probing the distinct roles of dopamine, norepinephrine, and serotonin systems in various physiological and behavioral processes.

-

Therapeutic Scaffolds: The ability to modulate monoamine systems is central to the treatment of numerous neurological and psychiatric disorders. The 2-aminoindane structure could serve as a starting point for developing novel therapeutics for conditions such as depression, anxiety, and ADHD, potentially with improved side-effect profiles compared to existing drugs.[4] For instance, compounds with high selectivity for NET over DAT might offer therapeutic benefits with lower abuse liability.

Conclusion

This compound (2-AI) is a potent monoamine releasing agent with marked selectivity for the norepinephrine and dopamine transporters. Its rigid structure, analogous to amphetamine, confers a pharmacological profile characteristic of a central nervous system stimulant. The study of 2-AI and its derivatives has provided significant insights into the structure-activity relationships governing monoamine transporter selectivity. While its primary role to date has been as a research chemical, the 2-aminoindane core remains a versatile and compelling scaffold for the development of novel molecular probes and potential therapeutic agents targeting monoaminergic systems. Further research is warranted to fully elucidate its pharmacokinetic profile, long-term effects, and therapeutic potential.

References

- NM-2-AI - Grokipedia. (2026).

- NM-2-AI - Wikipedia. (n.d.).

- 2-Aminoindan hydrochloride - Chem-Impex. (n.d.).

- 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PubMed Central. (2019).

- Alert Regarding N-Methyl-2-Aminoindane (NM-2-AI) - DEA Diversion Control Division. (2021).

- 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed. (2019).

- 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors | Request PDF - ResearchGate. (2019).

- Details for Aminoindanes - Unodc. (n.d.).

- 2-Aminoindane - Wikipedia. (n.d.).

Sources

- 1. NM-2-AI - Wikipedia [en.wikipedia.org]

- 2. 2-Aminoindane - Wikipedia [en.wikipedia.org]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. chemimpex.com [chemimpex.com]